molecular formula C12H13N3O2S B14898316 n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine

n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine

Cat. No.: B14898316
M. Wt: 263.32 g/mol
InChI Key: HVTLNSYKUXTXNT-UHFFFAOYSA-N
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Description

n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine: is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfonyl group attached to a benzyl moiety, which is further linked to a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine typically involves multiple steps. One common method starts with the preparation of the intermediate methylthio-pyrimidine hydroiodides. These intermediates are dissolved in dichloromethane (CH₂Cl₂) and cooled to 0°C. 3-chloroperoxybenzoic acid (77%) is then added slowly with stirring and cooling to oxidize the methylthio group to a methylsulfonyl group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: 3-chloroperoxybenzoic acid for oxidation reactions.

    Solvents: Dichloromethane (CH₂Cl₂) is commonly used as a solvent for these reactions.

Major Products: The major product formed from the oxidation reaction is the methylsulfonyl derivative of the pyrimidine compound.

Scientific Research Applications

Chemistry: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is used as a building block in the synthesis of various biologically active molecules. Its unique structure allows for the creation of derivatives with potential pharmacological activities .

Biology and Medicine: The compound has shown promise in biological studies, particularly in the development of antitrypanosomal and antiplasmodial agents. It has been tested for its in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing good antitrypanosomal and antiplasmodial activities .

Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in antitrypanosomal activity, the compound may inhibit key enzymes or pathways essential for the survival of the parasite. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it can interact with various biological macromolecules .

Comparison with Similar Compounds

Uniqueness: n-(4-(Methylsulfonyl)benzyl)pyrimidin-2-amine is unique due to the presence of both the methylsulfonyl group and the pyrimidine ring, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[(4-methylsulfonylphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C12H13N3O2S/c1-18(16,17)11-5-3-10(4-6-11)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15)

InChI Key

HVTLNSYKUXTXNT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CNC2=NC=CC=N2

Origin of Product

United States

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